molecular formula C9H19ClN2O2 B1439756 Tert-butyl 3-(methylamino)azetidine-1-carboxylate hydrochloride CAS No. 1159824-44-8

Tert-butyl 3-(methylamino)azetidine-1-carboxylate hydrochloride

Cat. No.: B1439756
CAS No.: 1159824-44-8
M. Wt: 222.71 g/mol
InChI Key: WMQSDINBYLHPTJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(methylamino)azetidine-1-carboxylate hydrochloride is a nitrogen-containing heterocyclic compound featuring an azetidine ring (a four-membered saturated ring) substituted with a methylamino group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The hydrochloride salt enhances its stability and solubility in polar solvents, making it a valuable intermediate in pharmaceutical synthesis. This compound is commonly utilized in medicinal chemistry for the development of protease inhibitors, kinase inhibitors, and other bioactive molecules due to its conformational rigidity and ability to modulate pharmacokinetic properties .

Properties

IUPAC Name

tert-butyl 3-(methylamino)azetidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-5-7(6-11)10-4;/h7,10H,5-6H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQSDINBYLHPTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159824-44-8
Record name 3-Methylamino-azetidine-1-carboxylic acid tert-butyl ester hydrochloride
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Biological Activity

Tert-butyl 3-(methylamino)azetidine-1-carboxylate hydrochloride is a chemical compound that belongs to the azetidine class of organic compounds. Azetidines are characterized by their four-membered heterocyclic ring structure, which endows them with diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

The compound features several functional groups:

  • Azetidine Ring : Provides a framework for various chemical reactions.
  • Carboxylate Group : Participates in esterification and other reactions.
  • Methylamino Group : Allows for further functionalization, enhancing its versatility in drug development.

These properties suggest that the compound may interact with various biological targets, influencing numerous biochemical pathways.

The biological effects of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering their catalytic functions. For instance, it has been shown to interact with proteases and kinases, leading to changes in cellular signaling pathways .
  • Modulation of Cell Signaling Pathways : It can influence pathways like the mitogen-activated protein kinase (MAPK) pathway, affecting gene expression and cellular proliferation .
  • Interaction with Receptors : The compound may engage with various receptors, potentially leading to therapeutic effects against conditions such as pain and inflammation .

Research Findings and Case Studies

Research has been conducted to evaluate the pharmacological properties of azetidine derivatives. Below are some notable findings relevant to this compound:

Table 1: Summary of Biological Activities

Activity TypeObservations
AntinociceptiveSimilar compounds have shown potential in reducing pain responses in animal models.
Anti-inflammatoryEvidence suggests modulation of inflammatory mediators through enzyme inhibition.
CNS EffectsCompounds demonstrated the ability to cross the blood-brain barrier, indicating CNS activity .

Case Study: Interaction Studies

A study focusing on azetidine carboxylates evaluated their interaction with monoacylglycerol lipase (MAGL), a key enzyme in lipid metabolism. The findings indicated that certain azetidine derivatives could serve as effective MAGL inhibitors, showcasing their potential in treating metabolic disorders .

Scientific Research Applications

Biological Applications

While specific biological activity data for tert-butyl 3-(methylamino)azetidine-1-carboxylate hydrochloride is limited, compounds with similar structures have shown promising pharmacological effects. Potential applications include:

  • Neuropharmacology : Due to its structural features, the compound may interact with neurotransmitter systems, suggesting potential use in treating neurological disorders.
  • Antinociceptive and Anti-inflammatory Properties : Similar compounds have demonstrated these effects, indicating that this compound may also possess these properties .

Interaction Studies

Understanding how this compound interacts with various biological targets is critical for elucidating its therapeutic potential. Interaction studies typically focus on:

  • Receptor Binding : Investigating how the compound binds to neurotransmitter receptors or other relevant targets.
  • Enzyme Activity : Assessing its influence on enzymatic reactions that could relate to its pharmacological effects.

Case Study 1: Synthesis Optimization

A study demonstrated the optimization of synthesis routes for producing this compound with high yields using green chemistry principles. This approach not only improved efficiency but also reduced environmental impact .

Case Study 2: Pharmacological Screening

Research involving structurally similar compounds indicated potential antinociceptive effects when tested in animal models. This suggests that further exploration of this compound could lead to new analgesic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 3-(methylamino)azetidine-1-carboxylate hydrochloride?

  • Methodology :

  • Step 1 : Start with tert-butyl azetidine-1-carboxylate derivatives (e.g., tert-butyl 3-iodoazetidine-1-carboxylate) and perform nucleophilic substitution with methylamine. Use polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (60–80°C) to facilitate the reaction .
  • Step 2 : Purify the intermediate via column chromatography (silica gel, eluent: ethyl acetate/hexane). Confirm the structure using 1^1H-NMR and LC-MS .
  • Step 3 : Convert the free base to the hydrochloride salt by treating with HCl in anhydrous diethyl ether or dichloromethane. Isolate the product via filtration and dry under vacuum .
    • Key Considerations : Monitor reaction progress with TLC and optimize pH during salt formation to avoid decomposition.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

Method Parameters Reference
1^1H-NMRPeaks: δ 1.44 (s, Boc CH3_3), δ 3.2–3.8 (azetidine ring protons)
HPLCPurity >98% (C18 column, gradient: 0.1% TFA in H2_2O/MeCN)
LC-MS[M+H]+^+ m/z calculated for C10_{10}H20_{20}ClN2_2O2_2: 259.1
  • Validation : Compare spectral data with literature or commercial standards (e.g., PharmaBlock’s azetidine derivatives ).

Q. What storage conditions are optimal for maintaining stability?

  • Recommendations :

  • Store at –20°C in airtight, amber glass vials under inert gas (N2_2 or Ar) to prevent hydrolysis of the Boc group .
  • Avoid exposure to moisture or strong acids/bases, which may cleave the tert-butyl carbamate .

Advanced Research Questions

Q. How can the methylamino group be selectively functionalized without ring-opening?

  • Strategies :

  • Protection : Use Boc or Fmoc groups to shield the amine during subsequent reactions (e.g., alkylation or acylation) .
  • Reagents : Employ mild coupling agents (e.g., EDC/HOBt) for amide bond formation in anhydrous THF .
    • Case Study : PharmaBlock’s tert-butyl 3-fluoro-3-[(methylamino)methyl]azetidine-1-carboxylate demonstrates successful functionalization via reductive amination .

Q. How to troubleshoot low yields during hydrochloride salt formation?

  • Common Issues :

  • Incomplete Neutralization : Ensure stoichiometric HCl addition (use pH paper to target pH ~2–3).
  • Solvent Choice : Precipitate the salt in low-polarity solvents (e.g., diethyl ether) rather than THF, which may retain impurities .
    • Optimization : Recrystallize from ethanol/ether mixtures to enhance purity .

Q. What analytical methods resolve stereochemical ambiguities in azetidine derivatives?

  • Techniques :

  • Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol (90:10) to separate enantiomers .
  • X-ray Crystallography : Resolve absolute configuration by growing single crystals in acetone/water .
    • Example : tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate (CAS 1352012-69-1) was characterized via X-ray to confirm cyclopropane ring geometry .

Data Contradictions and Mitigation

  • Purity Discrepancies :
    • Issue : HPLC purity claims (e.g., 95% vs. 98%) may arise from differing mobile phases or detectors.
    • Solution : Cross-validate with 1^1H-NMR integration and elemental analysis .
  • Synthetic Byproducts :
    • Example : Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate (CAS 152537-04-7) may form during oxidation; monitor with LC-MS and adjust reducing agents (e.g., NaBH4_4) .

Comparison with Similar Compounds

Key Observations :

  • Methylamino substitution (target compound) introduces a secondary amine, enhancing hydrogen-bonding capacity compared to non-polar groups like bromoethyl .
  • Dihydrochloride salts (e.g., ) offer higher aqueous solubility but may complicate purification steps.

Physicochemical and Pharmacokinetic Properties

Comparative data for selected compounds:

Property Target Compound (Est.) Tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate Tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate HCl
Log P (iLOGP) ~1.2 1.81 2.34
Hydrogen Bond Donors 2 (NH, HCl) 0 2 (NH, HCl)
Hydrogen Bond Acceptors 4 3 5
Topological Polar Surface Area (Ų) ~60 40.6 64.5
Bioavailability Score Moderate (0.55) Low (0.17) High (0.85)

Analysis :

  • The target compound’s lower Log P compared to bromoethyl and piperidinyl derivatives suggests better hydrophilicity, favoring solubility in biological systems .
  • Higher hydrogen bond donors (due to methylamino and HCl) may improve target binding but reduce BBB permeability .
  • Piperidinyl derivatives exhibit superior bioavailability, likely due to balanced lipophilicity and hydrogen-bonding capacity .

Preparation Methods

Boc Protection of Azetidine Derivatives

A common step in the synthesis is the protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting azetidine or its derivatives with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Example Procedure:

  • 3,3-Dimethoxy-azetidine (10 g, 85.4 mmol) is dissolved in methylene chloride (50 mL).
  • Triethylamine (12.9 g, 128.1 mmol) is added under stirring.
  • Di-tert-butyl dicarbonate (22.3 g, 102.5 mmol) is added dropwise at 10–40 °C.
  • The mixture is stirred for 3–4 hours.
  • After aqueous workup and drying, the product 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine is obtained in 91% yield.

This step provides a protected intermediate suitable for further functionalization.

Conversion to 1-tert-butoxycarbonyl-3-azetidinone

The protected dimethoxy intermediate is hydrolyzed and oxidized to form the azetidinone:

  • The dimethoxy compound is treated with 10% aqueous citric acid at 20–40 °C for 3–4 hours.
  • The pH is adjusted to neutral with sodium bicarbonate.
  • Extraction and crystallization from hexane yield 1-tert-butoxycarbonyl-3-azetidinone with an 85.4% yield.

This step is crucial for introducing the ketone functionality on the azetidine ring.

Introduction of the Methylamino Group

The methylamino substituent at the 3-position can be introduced by nucleophilic substitution or reductive amination on appropriately functionalized azetidine intermediates.

  • The reaction of azetidine derivatives with methylamine under controlled conditions leads to the formation of the 3-(methylamino)azetidine moiety.
  • This step is often performed in solvents like dichloromethane with careful temperature control to avoid side reactions.
  • Purification is generally achieved by column chromatography or crystallization.

Industrial scale-up involves optimization of reagent purity and reaction parameters to maximize yield and minimize impurities.

Green and Facile Synthetic Advances

Recent research has focused on improving the environmental footprint and efficiency of the synthesis:

  • Use of benzylamine as a starting material instead of more expensive or unstable amines reduces cost and simplifies purification.
  • Employment of microchannel reactors for oxidation steps enhances heat and mass transfer, reducing by-products and wastewater.
  • Replacement of traditional oxidants (e.g., sodium hypochlorite) with composite catalysts and oxygen systems minimizes hazardous waste.
  • Optimization of temperature and reaction time controls the formation of side-products such as tert-butyl 5-oxooxazolidine-3-carboxylate.

These improvements lead to higher yields, less environmental impact, and suitability for industrial production.

Comparative Data Table of Key Steps

Step Starting Material Reagents/Conditions Yield (%) Notes
Boc Protection 3,3-Dimethoxy-azetidine Di-tert-butyl dicarbonate, triethylamine, DCM, 10–40 °C, 3–4 h 91 High yield, mild conditions
Hydrolysis/Oxidation Boc-protected dimethoxy azetidine 10% citric acid aqueous, 20–40 °C, 3–4 h; pH neutralization 85.4 Crystallization from hexane, good purity
Methylamino Introduction Azetidine derivative Methylamine, DCM, controlled temperature Variable (optimized industrially) Requires purification, sensitive to conditions
Oxidation (Green Method) Boc-protected azetidin-3-ol TEMPO/O2 catalyst system in microchannel reactor, 0–75 °C Improved over traditional methods Reduced by-products, less wastewater

Research Findings and Challenges

  • Traditional methods using dioxane and DMSO as solvents pose environmental and safety concerns.
  • Oxidation steps often generate impurities that reduce overall yield.
  • The green synthesis route employing microchannel reactors and composite catalysts significantly lowers by-product formation and environmental burden.
  • The choice of starting materials like benzylamine over benzhydrylamine improves cost-effectiveness and ease of purification.
  • Control of reaction temperature is critical in minimizing side-products, with optimal oxidation temperatures around −10 °C for traditional TEMPO reactions and 0–30 °C for microchannel methods.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(methylamino)azetidine-1-carboxylate hydrochloride
Reactant of Route 2
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Tert-butyl 3-(methylamino)azetidine-1-carboxylate hydrochloride

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